molecular formula C10H12ClN5S B6634063 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine

5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine

Cat. No. B6634063
M. Wt: 269.75 g/mol
InChI Key: AOQNIGFWKTXKRS-UHFFFAOYSA-N
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Description

5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine, also known as CTDP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. CTDP belongs to the class of pyrimidine analogs and has been shown to exhibit potent anticancer activity against a variety of cancer cell lines.

Mechanism of Action

The exact mechanism of action of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair. 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has been shown to inhibit the activity of dihydrofolate reductase (DHFR), thymidylate synthase (TS), and topoisomerase I and II. By inhibiting these enzymes, 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine can disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has also been shown to have anti-inflammatory and antimicrobial properties. 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is its potent anticancer activity against a variety of cancer cell lines. 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has also been shown to have low toxicity in normal cells, making it a promising candidate for further development as a cancer therapeutic. However, one of the limitations of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine. One area of research could be to investigate the potential of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine as a combination therapy with other anticancer agents. Another area of research could be to develop more efficient synthesis methods for 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine to improve its yield and purity. Additionally, further studies could be conducted to investigate the mechanism of action of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine and to identify potential biomarkers for predicting response to 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine treatment. Overall, 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has shown promising potential as a therapeutic agent for the treatment of cancer, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

The synthesis of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine involves the reaction of 5-chloro-2-nitroaniline with 2-amino-5-methylthiazole in the presence of a reducing agent, followed by cyclization with cyanogen bromide. The final product is obtained after purification by recrystallization. The purity and yield of 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine can be improved by using different purification techniques such as column chromatography, HPLC, or recrystallization.

Scientific Research Applications

5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5S/c1-5-3-13-10(17-5)6(2)16-9-7(11)8(12)14-4-15-9/h3-4,6H,1-2H3,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQNIGFWKTXKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)NC2=NC=NC(=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine

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